4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid
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Overview
Description
4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid is a complex organic compound featuring a cyano group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst and a boron reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano and nitrophenyl groups can participate in various binding interactions, influencing biological pathways and enzyme activities. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid: Unique due to its specific functional groups and structural configuration.
Other Furan Derivatives: Compounds like 4-ethynylanisole and 3,5-dimethoxy-1-iodobenzene share some structural similarities but differ in their functional groups and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a cyano group, nitrophenyl group, and furan ring, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c21-12-16(13-4-6-14(7-5-13)20(23)24)11-18-8-9-19(27-18)15-2-1-3-17(10-15)22(25)26/h1-11H,(H,23,24)/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXIFNIVMOPRBZ-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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